molecular formula C19H21N5O B14192973 3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine CAS No. 921606-80-6

3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine

Cat. No.: B14192973
CAS No.: 921606-80-6
M. Wt: 335.4 g/mol
InChI Key: RRCKJQMBMBSBQD-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine is a complex organic compound that features an imidazole ring, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyridazine core. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

921606-80-6

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

3-imidazol-1-yl-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine

InChI

InChI=1S/C19H21N5O/c1-15-3-2-4-17(13-15)25-16-7-10-23(11-8-16)18-5-6-19(22-21-18)24-12-9-20-14-24/h2-6,9,12-14,16H,7-8,10-11H2,1H3

InChI Key

RRCKJQMBMBSBQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4

Origin of Product

United States

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